Tert-butyl 4-[[4-chloro-2-(methoxycarbonyl)phenyl]methyl]piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(4-chloro-2-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a 4-chloro-2-methoxycarbonylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(4-chloro-2-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[(4-chloro-2-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups .
Scientific Research Applications
tert-Butyl 4-[(4-chloro-2-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-[(4-chloro-2-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and overall pharmacodynamics are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents, such as:
- tert-Butyl piperazine-1-carboxylate
- 4-(4-formylphenyl)piperazine-1-carboxylate
- 4-(2-chloroethyl)piperazine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl 4-[(4-chloro-2-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C18H25ClN2O4 |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
tert-butyl 4-[(4-chloro-2-methoxycarbonylphenyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H25ClN2O4/c1-18(2,3)25-17(23)21-9-7-20(8-10-21)12-13-5-6-14(19)11-15(13)16(22)24-4/h5-6,11H,7-10,12H2,1-4H3 |
InChI Key |
YVIGLIOWQZHLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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